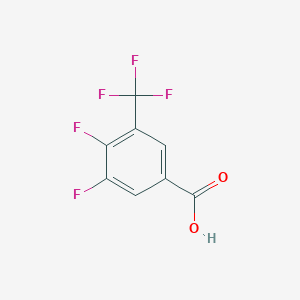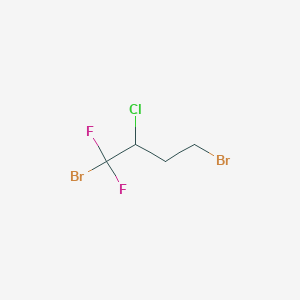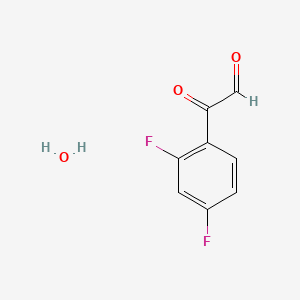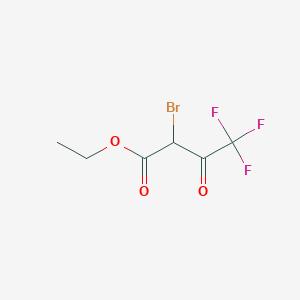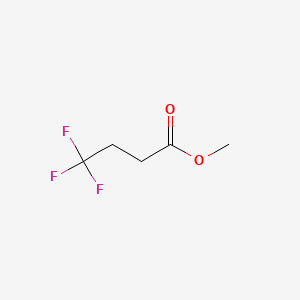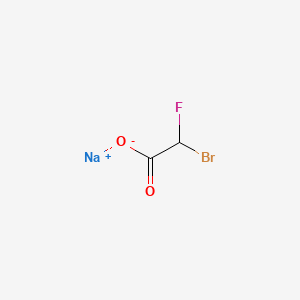![molecular formula C11H6ClF3N2O B1304104 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride CAS No. 220461-85-8](/img/structure/B1304104.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is a useful research compound. Its molecular formula is C11H6ClF3N2O and its molecular weight is 274.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
- Functionalized pyrazole scaffolds, including those similar to the queried compound, have been found to exhibit notable antimicrobial and antioxidant activities. Compounds with variations of the pyrazole ring structure have shown excellent antimicrobial activity, as well as dominant antioxidant efficacy compared to standard antioxidants like butylated hydroxy anisole (BHA) (Rangaswamy et al., 2017).
Synthesis of Novel Derivatives
- Research has focused on the synthesis of new derivatives from pyrazole-based compounds. These include the creation of sulfamide derivatives and dibenzoyl pyrazoles, which have been evaluated for antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Structural Analysis and Synthesis Techniques
- Papers describe the synthesis of various pyrazole derivatives, including structural assignment using methods like NMR, MS, X-ray, and DFT calculations. These studies aid in understanding the molecular structure and potential applications of these compounds (Bonacorso et al., 2013).
Applications in Drug Synthesis
- The compound has been used in the synthesis of celecoxib derivatives, which have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies help in understanding the broader implications of such compounds in drug development (Küçükgüzel et al., 2013).
Antibacterial Potency
- Some synthesized molecules derived from pyrazole carboxylic acid have shown specific antibacterial activity against certain strains of bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Hacialioğlu et al., 2019).
Potential in Biological Media
- Trifluoromethylazoles, including those structurally related to the queried compound, have been identified for their potential use in measuring pH in biological media by 19F NMR spectroscopy. This demonstrates the compound's relevance in more advanced scientific applications (Jones et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)7-1-3-8(4-2-7)17-6-5-9(16-17)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSUAELOZKXNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381693 |
Source


|
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220461-85-8 |
Source


|
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

